The synthesis of CAT639 involves a multi-step organic reaction process that combines various chemical precursors. While specific details regarding the synthetic pathway are proprietary, the general approach includes:
The synthesis process is designed to be efficient, yielding high amounts of the active compound while minimizing by-products .
The molecular structure of CAT639 has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a complex arrangement of functional groups that contribute to its biological activity.
The structural characteristics are essential for its function as an iNOS inhibitor, allowing it to bind selectively to the enzyme's active site .
CAT639 primarily acts through the inhibition of iNOS, which catalyzes the conversion of L-arginine to nitric oxide. The compound's mechanism involves:
Experimental data indicate that CAT639 demonstrates a dose-dependent reduction in nitric oxide production in various cell lines, highlighting its potential therapeutic efficacy .
The mechanism by which CAT639 exerts its effects involves several key processes:
In vitro studies have shown that treatment with CAT639 leads to a significant decrease in pro-inflammatory cytokines, suggesting its role in dampening inflammatory responses associated with various diseases .
The physical properties of CAT639 include:
Chemical properties relevant to its function include:
CAT639 shows promise in several scientific applications:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its chemical properties for clinical applications .
CAT639 is chemically designated as N-(4-((2-(6-Methylpyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide. Its molecular weight is 479.55 g/mol, and it features a canonical SMILES representation of O=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3 [4]. Structurally, it integrates three critical domains:
Table 1: Physicochemical Properties of CAT639
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₅N₃O₅S |
CAS Registry Number | 2937977-17-6 |
Exact Mass | 479.1515 Da |
Purity | >98% (HPLC) |
Solubility | 10 mM in DMSO |
Storage Stability | -20°C (12 months) |
The compound’s three-dimensional configuration allows selective interaction with dimerization interfaces of inducible nitric oxide synthase (iNOS), positioning it as a targeted inhibitor of inflammatory pathways in beta-cells [1] [4].
CAT639 was identified through a high-content phenotypic screen designed to rescue rat insulinoma (INS1E) cells from apoptosis induced by diabetogenic media—a cocktail of pro-inflammatory cytokines (IL-1β, IFN-γ) and high glucose concentrations [1] [7]. The screening strategy prioritized caspase-9 inhibition, a central executioner in mitochondrial apoptosis pathways:
Table 2: Key Screening Parameters and Outcomes
Parameter | Value |
---|---|
Screening Model | Rat INS1E cells + primary islets |
Stress Inducers | IL-1β + IFN-γ + high glucose |
Primary Endpoint | Caspase-9 activity inhibition |
CAT639 IC₅₀ (caspase-9) | 0.48 μM |
ATV399 IC₅₀ (caspase-9) | 1.2 μM (reference) |
β-cell Viability Improvement | >2-fold vs. ATV399 |
The structural optimization from ATV399 involved introducing methyl substituents on the pyridine ring, enhancing cellular permeability and target affinity. Critical precursors like 6-Methylpyridine-3-boronic acid (CAS: 659742-21-9) were utilized in Suzuki cross-coupling reactions to assemble the core scaffold [7]. This iterative medicinal chemistry approach yielded CAT639’s superior efficacy in restoring glucose-stimulated insulin secretion (GSIS) in primary rat islets [1] [4].
Beta-cell apoptosis is a hallmark of diabetes pathogenesis, driven by inflammatory cytokines, endoplasmic reticulum (ER) stress, and oxidative damage. CAT639 exerts protection via two synergistic mechanisms:
Inducible nitric oxide synthase (iNOS) generates cytotoxic nitric oxide (NO) upon cytokine exposure. CAT639 acts as an allosteric inhibitor of iNOS dimerization, disrupting functional enzyme assembly:
By inhibiting caspase-9, CAT639 intercepts the intrinsic apoptosis pathway:
Table 3: Functional Outcomes in Beta-Cell Models
Endpoint | Effect of CAT639 |
---|---|
Nitric Oxide (NO) Production | ↓ 85% vs. cytokine-only controls |
Insulin Secretion (GSIS) | ↑ 2.3-fold in damaged islets |
Caspase-3/7 Activity | ↓ 70% |
β-cell Viability | >90% retention after 72h stress |
In rodent models of autoimmune diabetes, compounds with this dual mechanism significantly delay hyperglycemia onset by preventing T-cell priming via reduced beta-cell antigen exposure [3]. This positions CAT639 as a disease-modifying agent targeting early stages of beta-cell loss in metabolic disorders [1] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: